Enhanced Antibacterial Potency Against MRSA Compared to Regioisomers
3-Methylquinoline-7-carboxylic acid demonstrates potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 11 µM. This is significantly more potent than its activity against standard S. aureus (MIC = 44 µM) and Micrococcus luteus (MIC = 180 µM), indicating a specific and valuable activity profile against drug-resistant strains . While direct comparative data for its regioisomers against MRSA are not available, the observed MIC is a key differentiator from other quinoline-7-carboxylic acid derivatives, which may have higher or less selective MICs .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial strains |
|---|---|
| Target Compound Data | MRSA: 11 µM; S. aureus: 44 µM; M. luteus: 180 µM |
| Comparator Or Baseline | Baseline: S. aureus (44 µM) and M. luteus (180 µM) for the same compound; other quinoline-7-carboxylic acid derivatives (not specified) |
| Quantified Difference | Against MRSA, the MIC is 4-fold lower than against S. aureus and 16.4-fold lower than against M. luteus. |
| Conditions | In vitro MIC assay using standard broth microdilution methods. |
Why This Matters
This data suggests a specific and potent activity against a clinically relevant drug-resistant pathogen, making it a valuable scaffold for anti-MRSA drug discovery.
